
NCT-502
准备方法
合成路线和反应条件
NCT-502是通过一系列涉及哌嗪和吡啶衍生物的化学反应合成的反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂,以促进所需化合物的形成 .
工业生产方法
This compound 的工业生产涉及扩大实验室合成工艺。 这包括优化反应条件以提高产率和纯度。 该化合物通常以粉末形式生产,并储存在 -20°C 下以保持稳定 .
化学反应分析
反应类型
NCT-502 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。 反应通常在受控温度和压力下进行,以确保形成所需产物 .
主要形成的产物
科学研究应用
In Vitro Studies
In vitro studies have demonstrated that NCT-502 significantly decreases serine and glycine concentrations in PHGDH-expressing cancer cells, such as MDA-MB-231-PHGDH. Importantly, it does not affect other amino acids except for aspartate, indicating a targeted mechanism of action .
Table 1: In Vitro Effects of this compound on Amino Acid Concentrations
Cell Line | Serine Concentration (µM) | Glycine Concentration (µM) | Aspartate Concentration (µM) |
---|---|---|---|
MDA-MB-231-PHGDH | Decreased | Decreased | Decreased |
MDA-MB-231 | No significant change | No significant change | No significant change |
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can inhibit tumor growth in PHGDH-dependent breast cancer models. For instance, treatment with NCT-503 (a close analog) led to a significant reduction in tumor size and weight in MDA-MB-468 xenografts, while having no effect on PHGDH-independent MDA-MB-231 xenografts .
Table 2: In Vivo Effects of this compound on Tumor Growth
Treatment | Tumor Type | Tumor Weight Reduction (%) | Necrosis Increase (%) |
---|---|---|---|
Vehicle | MDA-MB-468 | 0 | 0 |
NCT-503 | MDA-MB-468 | 40 | 30 |
Vehicle | MDA-MB-231 | 0 | 0 |
NCT-503 | MDA-MB-231 | 0 | 0 |
Clinical Applications
While no clinical trials have been conducted specifically on this compound as of now, the promising preclinical data suggest potential therapeutic applications in treating cancers reliant on serine metabolism. The inhibition of PHGDH could serve as a novel strategy for targeting tumors with high serine dependency .
Case Studies
- Breast Cancer : A study indicated that PHGDH expression correlates with poor prognosis in breast cancer patients. The use of this compound promoted ferroptosis (a form of regulated cell death) and inhibited tumor progression, suggesting its potential as a therapeutic agent for breast cancer treatment .
- Colorectal Cancer : Research has shown that pharmacological inhibition of PHGDH with compounds like this compound can impair cell proliferation and induce apoptosis in colorectal cancer cells, highlighting its broader applicability across different cancer types .
作用机制
NCT-502 通过抑制磷酸甘油酸脱氢酶的活性发挥作用,磷酸甘油酸脱氢酶是丝氨酸生物合成途径中的一种酶。这种抑制导致葡萄糖衍生的丝氨酸生成减少,而丝氨酸对于某些癌细胞的增殖至关重要。 涉及的分子靶标和途径包括 this compound 与磷酸甘油酸脱氢酶活性位点的结合,从而阻止其正常功能 .
相似化合物的比较
类似化合物
NCT-503: 另一种磷酸甘油酸脱氢酶抑制剂,具有类似的结构和作用机制.
CVT-10216: 抑制不同的酶,但在癌症研究中具有类似的应用.
LDHA-IN-4: 靶向乳酸脱氢酶,另一种参与代谢途径的酶.
独特性
NCT-502 的独特之处在于它对磷酸甘油酸脱氢酶的特定抑制及其对磷酸甘油酸脱氢酶依赖性癌细胞的强效细胞毒性作用。 这使其成为研究代谢途径和开发靶向癌症疗法的宝贵工具 .
生物活性
NCT-502 is a small molecule inhibitor specifically targeting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) , which plays a crucial role in the de novo synthesis of serine from glucose. This compound has garnered attention for its potential applications in cancer therapy, particularly due to its effects on serine metabolism in various cancer cell lines.
This compound inhibits PHGDH, thereby disrupting the serine synthesis pathway. This inhibition leads to decreased levels of intracellular serine and glycine, which are essential amino acids for various cellular processes, including protein synthesis and nucleotide production. The specific actions of this compound include:
- Inhibition of Serine Synthesis: this compound effectively reduces the conversion of 3-phosphoglycerate to serine in cells expressing PHGDH. In studies, treatment with this compound resulted in significant decreases in intracellular serine and glycine concentrations, while other amino acids remained largely unaffected, except for aspartate .
- Reversibility of Inhibition: The inhibition by this compound is reversible, allowing for potential therapeutic modulation depending on treatment schedules .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound across various cancer cell lines:
- Cell Line Specificity: this compound exhibited selective toxicity towards PHGDH-dependent cell lines such as MDA-MB-468 and BT-20, while showing minimal effects on PHGDH-independent lines like MDA-MB-231 .
- Dose-Response Relationship: The effective concentration (EC50) for PHGDH-dependent lines was found to be between 8–16 µM, indicating a potent response at relatively low concentrations .
Table 1: In Vitro Effects of this compound on Different Cell Lines
Cell Line | PHGDH Dependency | EC50 (µM) | Effect on Serine Levels |
---|---|---|---|
MDA-MB-468 | Dependent | 8–16 | Decreased |
BT-20 | Dependent | 8–16 | Decreased |
MDA-MB-231 | Independent | 50+ | No significant change |
ZR-75-1 | Independent | 50+ | No significant change |
In Vivo Studies
Preclinical studies involving xenograft models have further elucidated the biological activity of this compound:
- Xenograft Models: In vivo experiments using NOD.SCID mice with MDA-MB-468 tumors showed that treatment with NCT-503 (a close analog) significantly reduced tumor growth and induced necrosis selectively in PHGDH-dependent tumors without causing weight loss in the mice . This suggests a favorable safety profile alongside therapeutic efficacy.
Table 2: In Vivo Effects of NCT Compounds on Tumor Growth
Compound | Tumor Type | Effect on Tumor Growth | Weight Change (g) |
---|---|---|---|
NCT-503 | MDA-MB-468 | Significant reduction | +0 |
Vehicle | MDA-MB-468 | No effect | +0 |
NCT-503 | MDA-MB-231 | No effect | +0 |
Clinical Implications and Future Directions
While promising results have been observed in preclinical models, no clinical trials involving this compound have been reported to date. The inhibition of PHGDH presents a novel therapeutic strategy, especially in cancers that exhibit high dependency on serine metabolism.
Further research is necessary to explore:
- Clinical Trials: Initiating phase I trials to evaluate safety and efficacy in humans.
- Combination Therapies: Investigating the potential synergistic effects when combined with existing chemotherapeutics or targeted therapies.
- Mechanistic Studies: Understanding the broader implications of PHGDH inhibition on metabolic pathways beyond serine synthesis.
属性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPPMSUPATMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NCT-502 in bladder cancer cells?
A1: this compound inhibits the enzyme Phosphoglycerate Dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in serine biosynthesis from glucose. By inhibiting PHGDH, this compound disrupts serine production. In bladder cancer cells, this disruption has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [].
Q2: How does PHGDH inhibition by this compound lead to increased ferroptosis?
A2: Research indicates that PHGDH interacts with the RNA-binding protein PCBP2, preventing its ubiquitination and subsequent degradation []. PCBP2, in turn, stabilizes the mRNA of SLC7A11, a key component of the cystine/glutamate antiporter system xC-. This system is crucial for maintaining intracellular glutathione levels, which protect cells from ferroptosis. By inhibiting PHGDH, this compound disrupts the PHGDH-PCBP2 interaction, leading to reduced SLC7A11 expression. This ultimately makes the bladder cancer cells more susceptible to ferroptosis [].
Q3: Has this compound shown efficacy in preclinical models of bladder cancer?
A3: Yes, research suggests that this compound demonstrates promising anti-tumor activity in preclinical models of bladder cancer. In vitro studies have shown that this compound inhibits the proliferation of bladder cancer cells []. Furthermore, in vivo studies using mouse models have demonstrated that this compound effectively inhibits tumor growth []. These findings highlight the potential of this compound as a therapeutic strategy for bladder cancer, although further research, including clinical trials, is necessary to confirm its efficacy and safety in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。